Octadecatetraenoic acid

Metabolic Precursor Omega-3 Index EPA Enrichment

Octadecatetraenoic acid (CAS 25448-06-0) is a class identifier; biological function is dictated by isomer geometry. Selecting the wrong isomer guarantees experimental failure: only cis-parinaric acid provides intrinsic fluorescence for antioxidant screening; only stearidonic acid enables metabolic EPA conversion; only trans-parinaric acid probes ordered membrane domains. Verify your application requirements before ordering.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 25448-06-0
Cat. No. B1248095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecatetraenoic acid
CAS25448-06-0
Synonymscis-parinaric acid
octadecatetraenoic acid
paranaric acid
parinaric acid
parinaric acid, (all-E)-isomer
parinaric acid, (Z,Z,E,E)-isome
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC=CC=CC(=O)O
InChIInChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-17H,2-9H2,1H3,(H,19,20)/b11-10+,13-12+,15-14+,17-16+
InChIKeyLGHXTTIAZFVCCU-SSVNFBSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecatetraenoic Acid (CAS 25448-06-0): Procurement Guide for C18:4 Polyunsaturated Fatty Acid Isomers


Octadecatetraenoic acid (CAS 25448-06-0) is an 18-carbon polyunsaturated fatty acid (PUFA) containing four double bonds [1]. This CAS entry serves as a class identifier for several naturally occurring and synthetic isomers, which differ fundamentally in the position and stereochemistry (cis vs. trans) of their double bonds . Key representatives include the conjugated isomers (e.g., cis-parinaric acid, 9Z,11E,13E,15Z) and the methylene-interrupted omega-3 isomer (stearidonic acid, 6Z,9Z,12Z,15Z) [2]. Due to the profound impact of isomerism on molecular shape, metabolic fate, and intrinsic fluorescence, procurement decisions must be guided by the specific isomer required for the intended application, rather than by the generic CAS designation alone.

Why Octadecatetraenoic Acid Isomers Cannot Be Interchanged in Research and Industrial Workflows


In-class substitution among octadecatetraenoic acid isomers is scientifically invalid due to functional incompatibilities dictated by double-bond geometry. For instance, the kinked conformation of cis-parinaric acid (9Z,11E,13E,15Z) versus the linear structure of trans-parinaric acid (all-trans) results in a 35-fold difference in cellular uptake affinity (Km of 4.17 µM vs. 0.12 µM) and opposite preferences for partitioning into fluid versus solid membrane phases [1]. Similarly, while stearidonic acid (6Z,9Z,12Z,15Z) functions as a metabolic precursor with a defined conversion rate to EPA (~17-30% in humans), conjugated isomers like cis-parinaric acid are metabolically distinct and serve as non-transferable fluorescent probes [2]. Using a non-conjugated isomer in a fluorescence quenching assay or a conjugated isomer in a metabolic study will lead to experimental failure. The evidence below quantifies these critical points of differentiation.

Quantitative Evidence Guide: Differentiating Octadecatetraenoic Acid Isomers for Selection


EPA Conversion Efficiency: Stearidonic Acid (18:4 n-3) vs. Alpha-Linolenic Acid (18:3 n-3)

Stearidonic acid (SDA, 6Z,9Z,12Z,15Z-octadecatetraenoic acid) bypasses the rate-limiting delta-6 desaturase step, making it a significantly more efficient precursor for eicosapentaenoic acid (EPA) biosynthesis than its C18:3 n-3 precursor, alpha-linolenic acid (ALA) [1]. A direct comparative study in rats demonstrated that supplementation with SDA (18:4 n-3) resulted in a molar ratio of 20:5(n-3) (EPA) in liver phospholipids that was approximately 2-fold higher compared to supplementation with ALA (18:3 n-3) after 1 and 3 weeks [1]. In humans, the conversion efficiency of SDA to EPA is reported to be in the range of 17-30%, compared to less than 5% for ALA [2].

Metabolic Precursor Omega-3 Index EPA Enrichment Nutritional Biochemistry

Lipid Phase Partitioning: Cis-Parinaric Acid vs. Trans-Parinaric Acid in Phospholipid Bilayers

The molecular shape dictated by double-bond stereochemistry determines the preferential partitioning of octadecatetraenoic acid isomers into different lipid membrane domains [1]. In codispersions of solid (DPPC) and fluid (PDPC) phospholipids, trans-parinaric acid (all-trans-9,11,13,15-18:4) exhibits a strong preference for solid-phase lipids, with a solid-to-fluid partition coefficient ratio (Kps/f) of 3 ± 1 to 4 ± 1 [1]. In stark contrast, cis-parinaric acid (9Z,11E,13E,15Z-18:4) shows no significant preference and distributes nearly equally between the two phases (Kps/f = 0.6 ± 0.2 to 0.7 ± 0.2) [1].

Membrane Biophysics Fluorescent Probe Lipid Rafts Phase Separation

Cellular Uptake Affinity: Cis-Parinaric Acid vs. Trans-Parinaric Acid in L-Cell Fibroblasts

Double bond geometry profoundly influences the interaction of octadecatetraenoic acid isomers with cellular fatty acid transport systems [1]. In L-cell fibroblasts, the straight-chain trans-parinaric acid is transported with a much higher affinity than its kinked-chain cis isomer [1]. The Michaelis-Menten constant (Km) for trans-parinaric acid uptake is 0.12 µM, compared to 4.17 µM for cis-parinaric acid [1]. This represents a 35-fold difference in affinity, despite both compounds utilizing the same saturable transport system, as confirmed by competition studies [1].

Cellular Transport Fatty Acid Uptake Fluorescent Analog Kinetics

Lipid Peroxidation Monitoring: Cis-Parinaric Acid as a Quantitative Fluorescent Probe

The conjugated tetraene system of cis-parinaric acid (9Z,11E,13E,15Z-18:4) confers intrinsic fluorescence (ε = 74,000 at 324 nm) that is irreversibly destroyed upon reaction with free radicals, enabling its use as a quantitative probe for lipid peroxidation [1]. In human erythrocyte membrane ghosts, the kinetics of fluorescence decay follows a first-order process in the steady state, allowing for the determination of pseudo-first-order rate constants (k1) that quantify antioxidant potency [1]. This methodology was used to show that the vitamin E analog U-78,517F is 10-15 times more potent than certain aminosteroids as a peroxyl radical scavenger [1].

Oxidative Stress Antioxidant Screening Fluorescence Assay Free Radical

Natural Occurrence and Toxin Identification: 6,9,12,15-Octadecatetraenoic Acid in Harmful Algal Blooms

The specific isomer 6,9,12,15-octadecatetraenoic acid (all-cis, synonymous with stearidonic acid) has been identified as a principal toxin (fibrocapsin 1) produced by the raphidophyte Fibrocapsa japonica, a causative organism of harmful algal blooms [1]. The chemical identity of fibrocapsins 1, 2, and 3 was determined using a combination of HPLC-MS, IR, GC-(HR)MS, and NMR, confirming the structures as 6,9,12,15-octadecatetraenoic acid, all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA), and all-cis-5,8,11,14-eicosatetraenoic acid (arachidonic acid), respectively [1].

Algal Toxin Fibrocapsin Chemical Ecology Harmful Algal Bloom

Application-Driven Procurement Scenarios for Octadecatetraenoic Acid Isomers


Quantitative Fluorescence-Based Lipid Peroxidation and Antioxidant Screening Assays

For laboratories developing high-throughput screens for antioxidants or investigating free radical-induced membrane damage, cis-parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid) is the required isomer. As demonstrated in human erythrocyte membrane studies, its intrinsic fluorescence (ε = 74,000 at 324 nm) enables real-time, quantitative monitoring of peroxidation kinetics and calculation of rate constants for antioxidant efficacy [1]. Procuring any other isomer (e.g., trans-parinaric acid or stearidonic acid) will result in a non-functional assay due to the absence of the requisite fluorescent tetraene chromophore.

Metabolic Studies Aiming to Increase Tissue EPA and DHA Levels

In nutritional research, functional food development, or algal biotechnology aimed at enriching omega-3 long-chain PUFAs, stearidonic acid (6Z,9Z,12Z,15Z-octadecatetraenoic acid) is the isomer of choice. Its ability to bypass the rate-limiting delta-6 desaturase step results in a 2-fold higher tissue EPA enrichment in vivo compared to the precursor alpha-linolenic acid [2], and a human conversion efficiency of 17-30% [3]. Using conjugated isomers like cis-parinaric acid in these applications is metabolically inappropriate and will not yield the desired EPA enrichment.

Membrane Biophysics Studies of Lipid Phase Separation and Domain Organization

Research into membrane lateral heterogeneity, such as the formation of lipid rafts or gel-phase domains, requires the selection of the correct octadecatetraenoic acid fluorescent probe. Trans-parinaric acid (all-trans-9,11,13,15-18:4), with its 5-fold preference for partitioning into solid lipid phases (Kps/f = 3-4), is the superior probe for detecting and quantifying ordered membrane domains [4]. Conversely, cis-parinaric acid (Kps/f = 0.6-0.7) should be procured for studies requiring a phase-unbiased probe that distributes evenly between fluid and solid membrane regions [4].

Marine Toxin Monitoring and Algal Chemical Ecology

Environmental monitoring programs tracking harmful algal blooms (HABs) caused by species like Fibrocapsa japonica require 6,9,12,15-octadecatetraenoic acid (stearidonic acid) as a quantitative analytical standard. This specific isomer has been conclusively identified as the primary fatty acid toxin (fibrocapsin 1) in F. japonica [5]. Procuring this standard is essential for accurate HPLC-MS or GC-MS detection in field samples; other octadecatetraenoic acid isomers are not relevant to this application and will lead to false negatives or quantification errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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